molecular formula C10H12N2O4 B13761307 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine CAS No. 221349-77-5

2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine

Cat. No.: B13761307
CAS No.: 221349-77-5
M. Wt: 224.21 g/mol
InChI Key: PDPVFYDNNMTBKX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a methoxy group, a methoxyvinyl group, a methyl group, and a nitro group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Alkylation: Addition of the methyl group.

    Methoxylation: Introduction of the methoxy group.

    Vinylation: Addition of the methoxyvinyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and methanol for methoxylation. The vinylation step often involves the use of vinyl ethers and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxyvinyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 2-Methoxy-4-(1-methoxycarbonyl)-6-methyl-3-nitropyridine.

    Reduction: Formation of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-aminopyridine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-vinylphenol: Shares the methoxy and vinyl groups but lacks the nitro and methyl groups.

    4-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid group instead of the nitro and vinyl groups.

    2-Methoxy-4-vinylphenol (4-vinylguaiacol): Similar structure but lacks the nitro and methyl groups.

Uniqueness

2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

221349-77-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-methoxy-4-(1-methoxyethenyl)-6-methyl-3-nitropyridine

InChI

InChI=1S/C10H12N2O4/c1-6-5-8(7(2)15-3)9(12(13)14)10(11-6)16-4/h5H,2H2,1,3-4H3

InChI Key

PDPVFYDNNMTBKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C(=C)OC

Origin of Product

United States

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